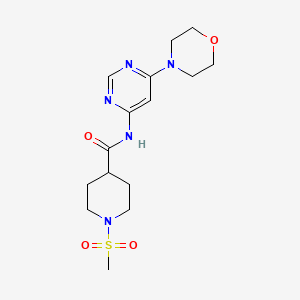![molecular formula C20H17ClF6N2O4 B2915365 N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 338404-42-5](/img/structure/B2915365.png)
N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide” is a type of benzamide derivative. Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature . The reaction can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various spectroscopic methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry .Chemical Reactions Analysis
Reactions at the benzylic position can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Agent
This compound has been studied for its potential as an anti-cancer agent . The synthesized compounds were investigated for their anti-cancer properties . The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide .
Anti-Diabetic Agent
In addition to its potential anti-cancer properties, this compound has also been studied for its potential as an anti-diabetic agent . The compounds were synthesized through a multistep reaction sequence .
Synthesis of 1,3,4-Oxadiazoles Derivatives
The compound is used in the synthesis of 1,3,4-Oxadiazoles derivatives . These derivatives were synthesized through a multistep reaction sequence .
In Silico Studies
The compound has been used in in silico studies to examine the dynamic behavior of the candidates at the binding site of the protein . Molecular docking experiments on the synthesized compounds were performed, followed by a molecular dynamic simulation .
ADMET Prediction
ADMET (chemical absorption, distribution, metabolism, excretion, and toxicity) prediction revealed that most of the synthesized compounds follow Lipinski’s rule of 5 . This is an important aspect of drug discovery as it helps in predicting the drug-likeness of a compound .
Antiglioma Agents
The compound has been studied for its potential as an antiglioma agent . A human glioblastoma cancer cell line (LN229) was used to investigate the purified derivatives’ antiglioma cancer efficacy .
Inhibitor of AURKA and VEGFR-2
The compound has been studied as a potential inhibitor of AURKA and VEGFR-2 . Molecular docking evaluation and molecular dynamics simulation investigations against the proteins AURKA and VEGFR-2 were conducted for the synthesized compounds .
Compliance with Lipinski’s Rule of Five
Most of the freshly developed compounds obeyed Lipinski’s rule of five, which is in line with the results that the ADMET model predicted . This rule is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Wirkmechanismus
Target of Action
It is suggested that the compound may have potential anti-cancer and anti-diabetic properties .
Mode of Action
It is suggested that the compound may interact with the binding site of the protein , potentially influencing the function of the protein and leading to its anti-cancer and anti-diabetic effects .
Biochemical Pathways
Given its potential anti-cancer and anti-diabetic properties , it may be involved in pathways related to cell proliferation and glucose metabolism.
Pharmacokinetics
It is noted that most of the synthesized compounds follow lipinski’s rule of 5 , which suggests good oral bioavailability.
Result of Action
It is suggested that the compound may have potential anti-cancer and anti-diabetic effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF6N2O4/c21-13-3-1-12(2-4-13)17(30)28-7-8-29-18(31)15-9-14(32-10-19(22,23)24)5-6-16(15)33-11-20(25,26)27/h1-6,9H,7-8,10-11H2,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLFKGBCQFYOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2915287.png)
![2-Amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2915289.png)
![2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B2915291.png)



![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2915298.png)
![Methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2915299.png)

